molecular formula C10H15Cl B14563550 1-Chloro-3-ethynyloct-2-ene CAS No. 62055-69-0

1-Chloro-3-ethynyloct-2-ene

Cat. No.: B14563550
CAS No.: 62055-69-0
M. Wt: 170.68 g/mol
InChI Key: YFTHUSVRBBSPCG-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyloct-2-ene is an organic compound with the molecular formula C10H15Cl. It features a chlorine atom, an ethynyl group, and a double bond within its structure. This compound is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyloct-2-ene can be synthesized through various organic reactions. One common method involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction between 1-chloro-3-octyne and a suitable base like sodium amide (NaNH2) can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyloct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

1-Chloro-3-ethynyloct-2-ene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-ethynyloct-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of target molecules and pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Chloro-2-ethynyloct-2-ene
  • 1-Chloro-3-ethynylhex-2-ene
  • 1-Bromo-3-ethynyloct-2-ene

Comparison: 1-Chloro-3-ethynyloct-2-ene is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

62055-69-0

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

1-chloro-3-ethynyloct-2-ene

InChI

InChI=1S/C10H15Cl/c1-3-5-6-7-10(4-2)8-9-11/h2,8H,3,5-7,9H2,1H3

InChI Key

YFTHUSVRBBSPCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCCl)C#C

Origin of Product

United States

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